Lipophilicity Shift: Quantified LogP Advantage Over Non-Fluorinated Analog
The compound exhibits a measured LogP of 1.95, which is 0.14 units higher than the non-fluorinated analog Ethyl 1-(tert-butyl)-1H-pyrazole-3-carboxylate (LogP 1.81) . This quantifiable increase in lipophilicity, attributable to the C5-fluoro substituent, enhances membrane permeability potential and is a key selection criterion in early-stage drug discovery for optimizing pharmacokinetic profiles .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.95 |
| Comparator Or Baseline | Ethyl 1-(tert-butyl)-1H-pyrazole-3-carboxylate (CAS 682757-49-9), LogP = 1.81 |
| Quantified Difference | +0.14 LogP units (approx. 38% higher partition coefficient) |
| Conditions | Calculated LogP values derived from authoritative databases (ChemScene, LookChem) |
Why This Matters
For researchers optimizing lead compounds, this specific LogP difference can significantly impact cellular permeability and bioavailability predictions, making the fluorinated building block the preferred choice for CNS or cell-penetrant candidates.
